
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one” is a biologically active substance . It is a new material based on 2-(5-Mercapto-1,3,4-Oxadiazol-2-yl) Phenol .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies . For instance, different alkyl thio derivatives of a similar compound were synthesized and characterized using IR, (1)H NMR, (13)C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic methods . For example, the binding of this compound to bovine blood plasma albumin (BSA) was studied using fluorescence (steady state, synchronous, excitation/emission matrix) and FT-IR spectroscopy methods .
Chemical Reactions Analysis
The chemical reactions involving this compound have been analyzed in several studies . For instance, the binding of this compound to BSA causes fluorescence quenching through both static and dynamic quenching mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using spectroscopic methods . The thermodynamic parameters, enthalpy and entropy change, for the static quenching were calculated .
Applications De Recherche Scientifique
Antibacterial Studies
A series of compounds, including 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one, have been synthesized and tested for their antibacterial activity. These compounds have shown promising results against various microorganisms, indicating their potential as effective antibacterial agents. For instance, Patel et al. (2010) synthesized a series of 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and found them effective against different microorganisms (Patel, Mahajan, & Chikhalia, 2010). Similarly, Xu et al. (2011) reported the synthesis of a related compound, demonstrating its good antimicrobial activity (Xu, Lin, & Lin, 2011).
Antifungal and Antimicrobial Activities
Research on derivatives of 1,3,4-oxadiazole, such as the subject compound, has shown significant antifungal and antimicrobial properties. Giri and Nizamuddin (1978) prepared bis-(5-substituted-l, 3, 4-oxadiazol-2-yl) sulphides and tested them against two species of fungi, demonstrating potential fungicidal applications (Giri & Nizamuddin, 1978). Additionally, compounds synthesized by Demirbaş et al. (2010), incorporating the oxadiazole moiety, were found to possess good or moderate activities against bacterial strains, except for certain fungi (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
Antileishmanial and Antioxidant Activities
The compound and its derivatives have also been studied for their antileishmanial and antioxidant activities. Süleymanoğlu et al. (2017) conducted theoretical studies and bioassays on 4-amino-1,2,4-triazole derivatives, revealing significant antileishmanial activity (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017). Kumar K. et al. (2018) synthesized coumarin derivatives containing the 1,3,4-oxadiazole ring, which were screened for in-vitro antioxidant properties, demonstrating potential applications in this area (Kumar K., Kalluraya, & Kumar, 2018).
Cancer Research
Compounds incorporating the 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one structure have been investigated for their potential in cancer research. Purohit et al. (2011) synthesized bis‐1,3,4‐oxadiazoles and evaluated their cytotoxicity against various human cancer cell lines, finding promising results in inhibiting cancer cell growth (Purohit, Prasad, & Mayur, 2011). Hekal et al. (2020) reported on the synthesis of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives, demonstrating significant anti-proliferative activity against liver and breast cancer cell lines (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).
Propriétés
IUPAC Name |
6-phenyl-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12-7-6-10(9-4-2-1-3-5-9)16-17(12)8-11-14-15-13(20)19-11/h1-7H,8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFGCNRDKBKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)
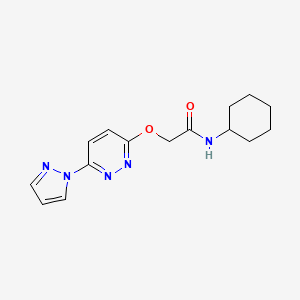

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2574428.png)
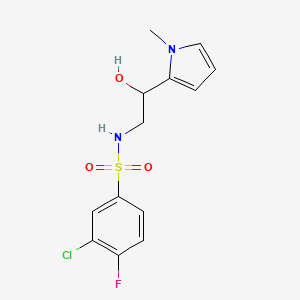
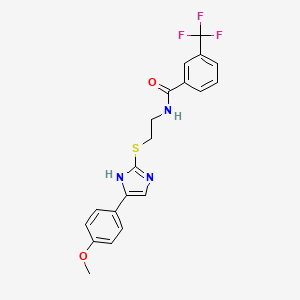
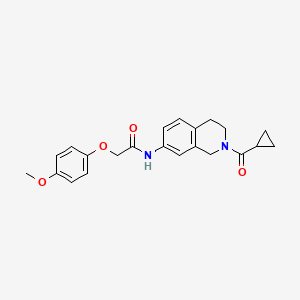
![4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)
![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)
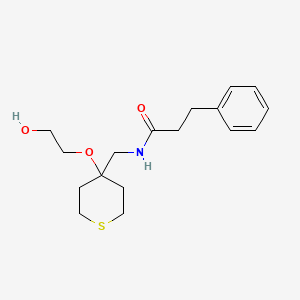
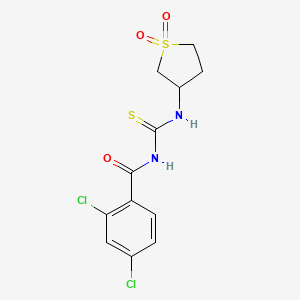
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2574446.png)
![3-[4-(Prop-2-enoylamino)phenyl]butanamide](/img/structure/B2574447.png)